molecular formula C24H20ClN3O2S B5225678 3-chloro-N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide

3-chloro-N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide

Cat. No.: B5225678
M. Wt: 450.0 g/mol
InChI Key: HCZDQWBCJJMFLY-UHFFFAOYSA-N
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Description

3-chloro-N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide typically involves a multi-step organic synthesis process. One common method involves the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives . The reaction conditions often include the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety protocols and environmental considerations are also crucial in industrial settings to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-chloro-N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide stands out due to its unique structural features, such as the presence of both chloro and ethyl groups on the benzoxazole ring. These structural differences can influence its biological activity and chemical reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-chloro-N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2S/c1-3-15-8-10-21-20(11-15)26-23(30-21)17-9-7-14(2)19(13-17)27-24(31)28-22(29)16-5-4-6-18(25)12-16/h4-13H,3H2,1-2H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZDQWBCJJMFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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